molecular formula C15H13NO4 B5420006 4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-methyl-5(4H)-isoxazolone

4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-methyl-5(4H)-isoxazolone

Cat. No. B5420006
M. Wt: 271.27 g/mol
InChI Key: AWCZPNATUZLPNN-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-methyl-5(4H)-isoxazolone, also known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry and material science. MPP is a derivative of isoxazolone, which is a five-membered heterocyclic compound containing an oxygen and nitrogen atom in the ring.

Mechanism of Action

The mechanism of action of 4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-methyl-5(4H)-isoxazolone is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to modulate the expression of several genes involved in inflammation and cancer. It has been shown to decrease the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been found to increase the expression of pro-apoptotic proteins such as p53 and Bax, while decreasing the expression of anti-apoptotic proteins such as Bcl-2.

Advantages and Limitations for Lab Experiments

4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-methyl-5(4H)-isoxazolone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in medicinal chemistry. However, this compound has some limitations as well. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for the study of 4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-methyl-5(4H)-isoxazolone. One potential area of research is the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. Another area of research is the investigation of the mechanism of action of this compound, which could lead to a better understanding of its biological effects. Finally, the synthesis of new derivatives of this compound could lead to the development of compounds with improved properties and potential applications.
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry and material science. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound could lead to the development of new drugs and a better understanding of its biological effects.

Synthesis Methods

The synthesis of 4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-methyl-5(4H)-isoxazolone involves the condensation reaction of 3-methoxy-4-hydroxybenzaldehyde and 3-methyl-5(4H)-isoxazolone with propargyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide at elevated temperatures. The resulting product is then purified through column chromatography to obtain pure this compound.

Scientific Research Applications

4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-methyl-5(4H)-isoxazolone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. This compound has been found to inhibit the growth of several cancer cell lines such as human breast cancer cells and human colon cancer cells. It has also been shown to inhibit the replication of the hepatitis C virus.

properties

IUPAC Name

(4E)-4-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-4-7-19-13-6-5-11(9-14(13)18-3)8-12-10(2)16-20-15(12)17/h1,5-6,8-9H,7H2,2-3H3/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCZPNATUZLPNN-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=O)C1=CC2=CC(=C(C=C2)OCC#C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NOC(=O)/C1=C/C2=CC(=C(C=C2)OCC#C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.